molecular formula C10H14N2O B14719253 N-butylpyridine-4-carboxamide CAS No. 10354-58-2

N-butylpyridine-4-carboxamide

Cat. No.: B14719253
CAS No.: 10354-58-2
M. Wt: 178.23 g/mol
InChI Key: IDNGPRYAMMACEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-butylpyridine-4-carboxamide (also known as N-butylisonicotinamide) is an organic compound with the molecular formula C 10 H 14 N 2 O and a molecular weight of 178.24 g/mol . It is a derivative of isonicotinamide (pyridine-4-carboxamide), where the amide nitrogen is functionalized with an n-butyl chain . This compound belongs to a class of pyridine carboxamides that are of significant interest in medicinal chemistry research. Recent studies have identified structurally related pyridine carboxamide derivatives as promising scaffolds in anti-infective research . Specifically, some analogs function as prodrugs that are activated by mycobacterial amidases, such as AmiC, and have demonstrated potent anti-tubercular activity against Mycobacterium tuberculosis , including drug-resistant strains . These research compounds can exhibit a dual mechanism of action, including the inhibition of bacterial growth and the induction of autophagy in infected host cells . The compound's structure, featuring a planar pyridine ring, can influence its solid-state properties and intermolecular interactions, such as hydrogen bonding, which are critical factors in material science and pre-formulation research . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

10354-58-2

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

N-butylpyridine-4-carboxamide

InChI

InChI=1S/C10H14N2O/c1-2-3-6-12-10(13)9-4-7-11-8-5-9/h4-5,7-8H,2-3,6H2,1H3,(H,12,13)

InChI Key

IDNGPRYAMMACEI-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1=CC=NC=C1

Origin of Product

United States

Synthetic Methodologies for N Butylpyridine 4 Carboxamide and Analogues

Amidation and Related Coupling Strategies for Pyridine-4-Carboxylic Acids

The formation of an amide bond between a carboxylic acid and an amine is a cornerstone of organic synthesis. In the context of N-butylpyridine-4-carboxamide, this involves the coupling of pyridine-4-carboxylic acid (isonicotinic acid) with n-butylamine.

Direct Amidation Protocols for N-Alkylation

Direct amidation involves the condensation of a carboxylic acid and an amine, typically with the removal of water. researchgate.net While this can be achieved by heating, various catalysts have been developed to facilitate the reaction under milder conditions. researchgate.netorgsyn.org These methods are advantageous due to their atom economy, as the only byproduct is water. mdpi.com

Several catalytic systems have been shown to be effective for direct amidation:

Boric Acid: Boric acid and its derivatives have emerged as green, inexpensive, and readily available catalysts for the direct formation of carboxamides from carboxylic acids and amines. orgsyn.org The reaction is believed to proceed through an intermediate that facilitates the dehydration process.

Metal-Based Catalysts: A variety of metal catalysts, including those based on titanium, zirconium, and niobium, have been employed. For instance, TiF₄ has been shown to be an effective catalyst for the direct amidation of both aromatic and aliphatic carboxylic acids. rsc.org Niobium pentoxide (Nb₂O₅) has also been identified as a highly active and reusable heterogeneous Lewis acid catalyst for this transformation, activating the carboxylic acid's carbonyl group. researchgate.net

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly shorten reaction times and improve yields for direct amidation reactions, often under solvent-free conditions. researchgate.net

Catalyst SystemSubstratesConditionsKey Features
Boric AcidCarboxylic Acids, AminesThermal (e.g., refluxing toluene)Green, inexpensive, good for large-scale synthesis. orgsyn.org
TiF₄Aromatic/Aliphatic Carboxylic Acids, AminesRefluxing toluene (B28343), 5-10 mol% catalystHigh yields for secondary and tertiary amides. rsc.org
Nb₂O₅Carboxylic Acids, Amines (including less reactive ones)ThermalHeterogeneous, reusable, high activity due to Lewis acid sites. researchgate.net
Microwave IrradiationCarboxylic Acids, AminesSolvent-free, catalyst (e.g., CAN)Rapid reaction times, high yields. researchgate.net

Alternative Coupling Reagents and Conditions

To circumvent the often harsh conditions of direct amidation, a vast array of coupling reagents has been developed. These reagents activate the carboxylic acid, typically by converting the hydroxyl group into a better leaving group, thus facilitating nucleophilic attack by the amine. hepatochem.com This two-step process, often performed in one pot, is a common strategy in peptide synthesis and general amide bond formation. hepatochem.com

Common classes of coupling reagents include:

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) are widely used. peptide.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. To minimize the risk of racemization, especially with chiral carboxylic acids, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included. peptide.com

Phosphonium and Aminium Salts: These reagents, such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are highly efficient and lead to fast reactions with minimal side products. hepatochem.comsigmaaldrich.com HATU is noted for reacting faster and with less epimerization compared to similar reagents. peptide.com

Other Reagents: 1-Propylphosphonic anhydride (B1165640) (T3P®) is another effective coupling agent used for synthesizing bispyridine-based ligands via amide coupling. nih.gov Diphenylsilane has also been described as a coupling reagent that releases only hydrogen and a siloxane as by-products, offering a sustainable amidation method. rsc.org

Coupling ReagentClassKey Features & Additives
DCC / DICCarbodiimideDCC is common in solution-phase; DIC is preferred for solid-phase synthesis. Often used with HOBt to suppress racemization. peptide.com
HATU / HBTUAminium SaltHighly efficient, fast reactions, low racemization. peptide.comsigmaaldrich.com HATU is generally more reactive than HBTU. sigmaaldrich.com
PyBOP / PyAOPPhosphonium SaltEffective for difficult couplings, including sterically hindered amino acids. PyAOP is particularly effective for coupling N-methyl amino acids. peptide.comsigmaaldrich.com
T3P®Phosphonic AnhydrideUsed effectively in anhydrous solvents with a weak base like triethylamine. nih.gov

Functionalization of Pyridine (B92270) Rings at the C4 Position

Achieving regioselective functionalization of the pyridine ring, particularly at the C4 position, is a significant challenge in synthetic chemistry due to the electronic properties of the heterocycle. nih.govnih.gov The nitrogen atom deactivates the ring towards electrophilic substitution and directs nucleophilic attack to the C2 and C6 positions.

Regioselective Synthesis via Metallation-Electrophilic Substitution Sequences

Direct deprotonation of the pyridine ring can provide a nucleophilic center for reaction with electrophiles. Overcoming the inherent reactivity that favors functionalization at positions adjacent to the nitrogen atom is key. A recent strategy involves the use of n-butylsodium, which enables the deprotonation and subsequent functionalization at the C4-position. nih.govresearchgate.net This method allows for transition-metal-free alkylation reactions with various primary alkyl halides. nih.govresearchgate.net Furthermore, the resulting 4-sodiopyridines can be transmetalated to zinc, followed by a Negishi cross-coupling to introduce aromatic and heteroaromatic groups. nih.govresearchgate.net

Mechanistic studies have revealed two pathways leading to C4 selectivity:

Direct deprotonation at the C4-H in 2,6-disubstituted pyridines. nih.gov

Intermolecular exchange of metalation sites leading to the thermodynamically favored 4-sodiated species in unsubstituted pyridine. nih.gov

Transition-Metal Catalysis in Pyridine C-H Functionalization

Transition-metal catalysis offers powerful tools for the direct C-H functionalization of pyridine rings. nih.govbeilstein-journals.org The Minisci reaction, a classic method for radical alkylation of electron-deficient heterocycles, often results in mixtures of regioisomers. nih.govchemrxiv.org

To address the challenge of regioselectivity, a strategy employing a removable blocking group has been developed. nih.govnih.govchemrxiv.org A simple maleate-derived group can be attached to the pyridine nitrogen. nih.govchemrxiv.org This pyridinium (B92312) species then undergoes Minisci-type decarboxylative alkylation with exquisite selectivity at the C4 position under acid-free conditions. nih.govchemrxiv.org This approach allows for the use of a variety of carboxylic acid alkyl donors and is scalable. nih.gov

MethodReagents/CatalystKey Features
Metallation-Capturen-Butylsodium, then electrophile (e.g., alkyl halide)Overcomes traditional C2/C6 selectivity; allows for transition-metal-free alkylation at C4. nih.govresearchgate.net
Negishi Cross-Couplingn-Butylsodium, then ZnCl₂, then Ar-X, Pd catalystIntroduces aryl groups at the C4 position. nih.govresearchgate.net
Directed Minisci ReactionMaleate-derived blocking group, AgNO₃, (NH₄)₂S₂O₈High regioselectivity for C4-alkylation; avoids mixtures of isomers. nih.govchemrxiv.org

Synthesis of N-Butylpyridine-4-thiocarboxamide as a Structural Analogue

The synthesis of N-butylpyridine-4-thiocarboxamide, a thioamide analogue of the target compound, provides access to a related chemical space. Thioamides are valuable compounds in their own right and as intermediates. A direct synthesis has been reported starting from 4-pyridinecarbonitrile. nih.govresearchgate.net

The reported experimental procedure involves:

Dissolving 4-pyridinecarbonitrile in ethanol.

Adding 1-aminobutane (n-butylamine).

Passing hydrogen sulfide (B99878) (H₂S) gas through the solution for several hours. nih.gov

This one-pot reaction yields the desired N-butylpyridine-4-thiocarboxamide as a solid product. nih.gov The crystal structure of this compound shows that the n-butyl chain adopts a trans zigzag conformation, and the dihedral angle between the pyridine ring and the thioamide plane is 23.38 (8)°. nih.govnih.gov

Stereoselective and Green Chemistry Approaches in this compound Synthesis

The development of synthetic methodologies for this compound and its analogues has increasingly focused on principles of green chemistry and stereoselectivity. These modern approaches aim to enhance efficiency, reduce environmental impact, and access specific stereoisomers with potentially unique biological activities. Key strategies include the use of biocatalysts, environmentally benign solvents, and advanced organocatalytic systems.

Green Chemistry in Amide Synthesis

Traditional methods for creating amide bonds often rely on stoichiometric coupling reagents that generate significant chemical waste, presenting challenges for sustainable manufacturing. nih.govresearchgate.net The American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable has identified the development of amide formation methods that avoid poor atom economy as a top priority. nih.govresearchgate.net In response, research has shifted towards catalytic and environmentally friendly alternatives.

Biocatalytic Synthesis:

Enzymes have emerged as powerful tools for sustainable amide formation due to their high efficiency, selectivity, and ability to function under mild reaction conditions in aqueous media. rsc.orgmanchester.ac.uk Lipases, in particular, have been successfully employed for the synthesis of nicotinamide (B372718) derivatives, which are structurally analogous to this compound.

One notable advancement involves the use of Novozym® 435, an immobilized lipase (B570770) from Candida antarctica, to catalyze the synthesis of nicotinamide derivatives. nih.govrsc.org In a significant development, researchers have utilized this enzyme in a continuous-flow microreactor system. nih.govrsc.orgrsc.org This approach combines the benefits of biocatalysis with the efficiency of flow chemistry, leading to substantially shorter reaction times and higher product yields compared to traditional batch processes. nih.govrsc.org The reactions are conducted in tert-amyl alcohol, an environmentally friendlier solvent, at a mild temperature of 50°C. nih.govrsc.orgrsc.org This method demonstrates a promising green, efficient, and rapid strategy for the production of various nicotinamide derivatives from methyl nicotinates and different amines. nih.govrsc.org

Another innovative green strategy integrates biocatalysis with chemocatalysis in a one-pot system. nih.gov This synergistic approach uses nitrile hydratase (NHase) enzymes from whole E. coli cells to hydrate (B1144303) nitriles into primary amides. nih.gov These amides are then coupled with iodoarenes in the same vessel using a copper-catalyzed Ullmann-type reaction. nih.gov This chemo-enzymatic cascade operates under environmentally friendly conditions in a buffered aqueous solution and circumvents the need for protecting groups, offering a novel and sustainable route to functionalized amides. nih.gov

Table 1: Green Catalytic Synthesis of Nicotinamide Analogues

Catalyst System Starting Materials Product Type Solvent Key Findings Yield (%)
Novozym® 435 (immobilized lipase) in continuous-flow microreactor Methyl nicotinate, various amines/benzylamines Nicotinamide derivatives tert-Amyl alcohol Reaction time of 35 mins at 50°C; reusable catalyst. nih.govrsc.org 81.6–88.5 nih.govrsc.org

Stereoselective Synthesis of Analogues

The synthesis of specific stereoisomers of pyridine carboxamide analogues is crucial for investigating their structure-activity relationships. Research in this area has led to the development of methods for producing chiral derivatives with high stereocontrol.

A key example is the stereoselective synthesis of nicotinamide β-riboside and its analogues. nih.gov The desired β-anomers were successfully obtained through the glycosylation of presilylated nicotinamide bases according to Vorbrüggen's protocol. nih.gov This method provides a reliable route to specific stereoisomers of these complex nucleoside analogues. nih.gov

Furthermore, organocatalysis has been employed for the enantioselective dearomatization of pyridines to produce highly functionalized and enantioenriched 1,4-dihydropyridines (DHPs). rsc.org In one study, C(1)-ammonium enolates, generated in situ from aryl esters and a chiral isothiourea catalyst, were added to pyridinium salts. rsc.org This reaction proceeds with high regio- and stereoselectivity, yielding a range of 1,4-DHPs. The process was optimized with respect to solvent and base, with toluene and DABCO proving most effective for achieving high enantioselectivity. rsc.org This approach represents a powerful method for accessing chiral pyridine derivatives that can serve as versatile intermediates for more complex molecules. rsc.org

Table 2: Enantioselective Synthesis of 1,4-Dihydropyridine Analogues

Catalyst Reactants Product Yield (%) (Major Diastereomer) Diastereomeric Ratio (dr) Enantiomeric Ratio (er)
(R)-BTM (isothiourea) Aryl ester, 3-cyano- or 3-sulfonylpyridinium salt 1,4-Dihydropyridine Up to 46% Up to 95 : 5 Up to 98 : 2

Data sourced from a study on organocatalytic pyridine dearomatization. rsc.org

Advanced Structural Characterization and Conformational Analysis of N Butylpyridine 4 Carboxamide Derivatives

Spectroscopic Elucidation of Molecular Architecture

Spectroscopic techniques provide invaluable insights into the molecular framework of N-butylpyridine-4-carboxamide derivatives, confirming their elemental composition and shedding light on the electronic environment of individual atoms and functional groups.

High-Resolution Nuclear Magnetic Resonance (NMR) Studies

While specific high-resolution NMR data for this compound is not extensively detailed in publicly available literature, the expected proton (¹H) and carbon-¹³ (¹³C) NMR spectral features can be inferred from the known chemical shifts of its constituent moieties: the pyridine (B92270) ring and the N-butyl group.

¹H NMR: The spectrum would be characterized by distinct signals corresponding to the aromatic protons of the pyridine ring and the aliphatic protons of the butyl chain. The pyridine protons typically appear in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current and the electronegative nitrogen atom. The protons on the butyl chain would resonate in the upfield region (δ 0.9-4.0 ppm), with the chemical shift influenced by their proximity to the electron-withdrawing amide group.

¹³C NMR: The ¹³C NMR spectrum would complement the proton data, with the pyridine ring carbons appearing in the aromatic region (δ 120-150 ppm). The carbonyl carbon of the amide group is expected to have a characteristic downfield shift (δ 160-180 ppm). The carbons of the N-butyl group would be observed in the aliphatic region (δ 10-50 ppm).

Vibrational Spectroscopy (IR) and Mass Spectrometry (MS)

Infrared (IR) spectroscopy is instrumental in identifying the key functional groups within the molecule. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands for the N-H stretching of the secondary amide, typically in the range of 3300-3500 cm⁻¹. The C=O stretching of the amide group (Amide I band) would be prominent around 1640-1680 cm⁻¹. Other significant vibrations would include the C-N stretching and N-H bending (Amide II band) of the amide linkage, as well as the characteristic ring vibrations of the pyridine moiety.

Mass spectrometry (MS) serves to confirm the molecular weight of the compound. For this compound (C₁₀H₁₄N₂O), the expected molecular weight is approximately 178.23 g/mol . High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.

Solid-State Structural Determination via X-ray Crystallography

Analysis of Pyridine Ring and Amide Plane Geometries

ParameterValue (for N-Butylpyridine-4-thiocarboxamide)
Pyridine Ring PlanarityPlanar
Thioamide Plane PlanarityPlanar
Dihedral Angle (Pyridine-Thioamide)23.38 (8)°

Table based on data from Ponnuswamy et al. (2008). nih.gov

Conformational Analysis of the N-Butyl Chain

The flexibility of the N-butyl chain allows for multiple conformations. However, in the crystalline state, it is common for such alkyl chains to adopt a low-energy, extended or "zigzag" conformation to maximize van der Waals interactions and minimize steric hindrance. nih.gov This extended conformation was observed in the crystal structure of N-Butylpyridine-4-thiocarboxamide. nih.govnih.gov

Intermolecular Interactions and Crystal Packing Motifs

Interaction TypeDescription
Hydrogen Bonding Expected N-H···O=C or N-H···N (pyridine) interactions, leading to the formation of supramolecular assemblies.
Van der Waals Forces Interactions between the aliphatic N-butyl chains, contributing to crystal cohesion.
π-π Stacking Potential interactions between the aromatic pyridine rings of adjacent molecules.

Solution-Phase Conformational Dynamics and Isomerism

In solution, N-alkylpyridine-4-carboxamides, including the n-butyl derivative, exhibit dynamic conformational behavior primarily governed by hindered rotation around key single bonds. This isomerism is crucial for understanding the molecule's interactions in a non-crystalline environment. The principal sources of conformational isomerism are the rotation about the amide C-N bond and the rotation about the bond connecting the pyridine ring to the carbonyl group.

The partial double-bond character of the amide C-N bond, a result of resonance delocalization of the nitrogen lone pair, creates a significant energy barrier to rotation. nanalysis.com This restriction leads to the existence of distinct cis and trans rotamers (or conformational isomers). At room temperature, the interconversion between these isomers is often slow on the Nuclear Magnetic Resonance (NMR) timescale, resulting in the observation of separate signals for each conformer. nanalysis.com

Dynamic NMR (DNMR) spectroscopy is a primary tool for quantifying the energetics of this process. nih.gov By monitoring the changes in the NMR spectrum as a function of temperature—specifically, the broadening and eventual coalescence of signals from the two isomers—the free energy barrier (ΔG‡) to rotation can be determined. nih.govst-andrews.ac.uk

For the parent compound, isonicotinamide (B137802) (pyridine-4-carboxamide), dynamic NMR studies have precisely measured the activation enthalpy (ΔH‡) for the amide bond rotation to be +14.1 ± 0.2 kcal/mol. nih.govacs.orgresearchgate.net This substantial barrier underscores the stability of the planar amide group and the slow conformational exchange at ambient temperatures. Studies on related N,N-dialkyl isonicotinamides have shown that the rotational barrier around the C(O)–N bond is significantly higher than the barrier for rotation around the aryl–C(O) bond, which typically falls in the range of 7.7–9.5 kcal/mol. researchgate.net This indicates that the amide rotation is the dominant dynamic process.

The substitution of an n-butyl group on the amide nitrogen in this compound is not expected to fundamentally alter this dynamic behavior, although it may slightly modify the rotational barrier and the relative populations of the cis and trans isomers due to steric and electronic effects. The two main planar conformers arise from the relative orientation of the pyridine ring and the carbonyl group. However, the barrier for this rotation is considerably lower than the amide bond rotation.

The equilibrium between the conformational isomers can be influenced by solvent polarity, with different solvents potentially stabilizing one conformer over the other. researchgate.net Advanced NMR techniques such as 2D Exchange Spectroscopy (EXSY) can be used to unequivocally demonstrate the chemical exchange between the signals of the different conformers in solution. rsc.org

The detailed research findings on the rotational dynamics of isonicotinamide serve as a robust model for understanding the solution-phase behavior of its N-butyl derivative.

Table 1: Rotational Energy Barriers in Isonicotinamide Derivatives

This table presents experimental data on the energy barriers for bond rotation in isonicotinamide and related compounds, as determined by NMR spectroscopy.

CompoundBondMethodActivation ParameterValue (kcal/mol)Reference(s)
IsonicotinamideAmide (C-N)Dynamic NMRΔH‡+14.1 ± 0.2 nih.gov, acs.org, researchgate.net
N,N-Dialkyl IsonicotinamidesAryl-C(O)Variable Temp. NMRΔG‡7.7–9.5 researchgate.net
N,N-Dialkyl IsonicotinamidesC(O)-NVariable Temp. NMRΔG‡13.6–15.6 researchgate.net

Reactivity and Chemical Transformations of N Butylpyridine 4 Carboxamide

Reactions at the Pyridine (B92270) Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom makes it a primary site for reactions with electrophiles, leading to the formation of N-alkylpyridinium salts. morressier.com These salts are versatile synthetic intermediates. morressier.com The quaternization of the nitrogen atom significantly alters the electronic properties of the pyridine ring, enhancing its susceptibility to nucleophilic attack and influencing the reactivity of the ring's substituents.

The formation of N-alkylpyridinium salts from primary amines is a well-established transformation. nih.gov For instance, the reaction with alkylating agents converts the neutral pyridine into a positively charged pyridinium (B92312) salt. These salts can then act as electrophiles in various cross-coupling reactions. nih.gov A key step in many of these subsequent reactions is the single-electron reduction of the pyridinium ring, which can trigger C–N bond cleavage, generating alkyl radicals that can be used in a range of deaminative functionalization reactions. acs.org The stability and reactivity of the pyridinium salt are influenced by both steric and electronic effects of the substituents on the ring. acs.org

Reagent TypeProductSignificance
Alkyl HalidesN-Alkylpyridinium HalideActivates the pyridine ring for further reactions. nih.govtandfonline.com
Phosphorus Trichloride (with activation)N-(dichlorophosphinomethylene)pyridinium ylidesForms ylides from N-methylene groups activated by an adjacent group. tandfonline.com
Oxidizing Agents (e.g., peroxy acids)Pyridine N-oxideModifies electronic properties for electrophilic substitution. quimicaorganica.org

This table illustrates general reactions at the pyridine nitrogen, forming key intermediates.

Transformations Involving the Carboxamide Functional Group

The carboxamide moiety is a robust functional group, but it can undergo several important transformations, including hydrolysis and conversion to other functional groups.

The amide bond of N-butylpyridine-4-carboxamide can be cleaved through chemical hydrolysis, typically under acidic or basic conditions, to yield pyridine-4-carboxylic acid and n-butylamine. However, a more targeted approach involves enzymatic hydrolysis. Amidases are enzymes capable of catalyzing the hydrolysis of amide bonds. This process is particularly relevant in the context of prodrug activation, where an otherwise inactive molecule is converted into a biologically active agent within a specific cellular environment. biorxiv.org For example, certain amide-containing prodrugs have been designed to be activated by specific amidases within Mycobacterium tuberculosis, bypassing resistance mechanisms associated with other activators. biorxiv.org This strategy allows for the targeted release of the active carboxylic acid component. biorxiv.org

The conversion of a carboxamide to its thioamide analogue is a significant transformation, as thioamides are important intermediates in the synthesis of various heterocycles and have applications in medicinal chemistry. chemrxiv.orgmdpi.com This thionation is most commonly achieved using sulfuration agents. mdpi.com

A widely used reagent for this conversion is Lawesson's reagent. The reaction involves heating the carboxamide with Lawesson's reagent in an appropriate solvent, such as toluene (B28343) or dioxane, to replace the carbonyl oxygen atom with a sulfur atom. researchgate.net This method is effective for a wide range of carboxamide substrates. researchgate.net Other methods for thioamide synthesis include multi-component reactions involving aldehydes, amines, and elemental sulfur, known as the Kindler thioamide synthesis. chemrxiv.orgorganic-chemistry.org

Table of Common Thionation Reagents for Carboxamides

Reagent Typical Conditions Notes
Lawesson's Reagent Heating in toluene or dioxane Widely applicable and effective for many carboxamides. researchgate.net
Phosphorus Pentasulfide (P₄S₁₀) Heating in pyridine or other high-boiling solvents A classical, powerful thionating agent. chemrxiv.org

This interactive table summarizes common methods for converting carboxamides to thioamides.

The resulting N-butylpyridine-4-thiocarboxamide has been synthesized and its crystal structure characterized. nih.gov In its solid state, the n-butyl chain adopts a trans zigzag conformation, and the molecule features intermolecular N—H···N hydrogen bonding. nih.govnih.gov

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine Ring

The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom, which deactivates it towards electrophilic aromatic substitution compared to benzene. quora.com Any electrophilic attack that does occur generally directs to the C-3 (meta) position, as the intermediates for C-2 (ortho) and C-4 (para) attack are significantly destabilized by placing a positive charge on the nitrogen atom. quora.com The presence of the electron-withdrawing carboxamide group at the 4-position further deactivates the ring, making electrophilic substitution even more challenging and requiring harsh reaction conditions. researchgate.net

A common strategy to facilitate electrophilic substitution at the 4-position is to first convert the pyridine to a pyridine N-oxide. quimicaorganica.org The N-oxide is more reactive towards electrophiles, and the oxygen atom directs incoming electrophiles to the C-4 position. quimicaorganica.org The N-oxide can then be reduced back to the pyridine. quimicaorganica.org

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the C-2 and C-4 positions. quimicaorganica.orgstackexchange.com A leaving group at one of these positions can be readily displaced by a nucleophile. The reaction proceeds through an addition-elimination mechanism, and the intermediate Meisenheimer complex is stabilized by delocalization of the negative charge onto the electronegative nitrogen atom. stackexchange.comyoutube.com For this compound itself, nucleophilic attack would require the displacement of a group other than the carboxamide, such as a halide, if present on the ring. Activation of the pyridine ring with a Lewis acid can also facilitate nucleophilic substitution reactions. nih.gov

Regioselective Functionalization of the Butyl Chain

The selective chemical modification of C–H bonds in an alkyl chain is a significant challenge in synthetic chemistry due to their general inertness. sigmaaldrich.com The functionalization of the butyl chain in this compound can be approached through modern C–H activation strategies. These methods often rely on transition metal catalysts that can selectively cleave a specific C–H bond and replace it with a new functional group. ethz.chacs.org

The selectivity of the functionalization (i.e., which carbon on the butyl chain reacts) is governed by several factors. In directed C–H functionalization, a directing group on the molecule coordinates to the metal catalyst, bringing it into close proximity with a specific C–H bond. sigmaaldrich.com While the carboxamide nitrogen could potentially act as a directing group, this typically favors functionalization at the C-H bond gamma to the nitrogen.

In non-directed approaches, the inherent electronic and steric properties of the C–H bonds dictate reactivity. Late transition metals often show a preference for activating primary (1°) C–H bonds over secondary (2°) ones due to steric accessibility and the nature of the transition state. sigmaaldrich.com This could potentially allow for functionalization at the terminal methyl group of the butyl chain. researchgate.net Other strategies involve generating alkyl radicals, which can then be trapped. For instance, mixtures of secondary alkyl bromides can be prepared from linear alkanes and then undergo regioconvergent cross-coupling to yield terminally functionalized products. nih.gov

Mechanistic Investigations of Biological Interactions: in Vitro and Preclinical Perspectives

Molecular Target Identification and Validation

Comprehensive searches for the molecular targets of N-butylpyridine-4-carboxamide have yielded limited specific results. Research has heavily focused on a related pyridine (B92270) carboxamide derivative, MMV687254, which has demonstrated significant antitubercular properties. asm.orgnih.gov

Enzyme Inhibition Studies (e.g., AmiC for antitubercular activity, NAPE-PLD)

The primary mechanism of action identified for antitubercular pyridine carboxamides is the inhibition of the mycobacterial enzyme amidase C (AmiC). asm.orgnih.gov The compound MMV687254 is understood to be a prodrug that undergoes hydrolysis by AmiC within the mycobacterium. asm.orgresearchgate.net This activation is crucial for its antimycobacterial effect. Spontaneous resistance to MMV687254 in Mycobacterium bovis BCG has been linked to frameshift mutations in the amiC gene, further validating it as the direct target. asm.org The hydrolysis of MMV687254 by AmiC results in the formation of two metabolites: 5-butyl-2-pyridinecarboxylic acid and 1-aminoisoquinoline. asm.orgresearchgate.net However, specific kinetic data, such as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀) of this compound against AmiC, are not available in the reviewed literature.

There is currently no scientific evidence to suggest that this compound or its close derivatives act as inhibitors of N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD). nih.govnih.govresearchgate.netuniprot.org Research into NAPE-PLD inhibitors has centered on different chemical scaffolds, such as quinazoline (B50416) sulfonamide derivatives. nih.govresearchgate.net

Receptor Binding and Modulation of Signaling Pathways

Information regarding the direct binding of this compound to specific cellular receptors and its subsequent modulation of signaling pathways is not present in the available scientific literature. nih.gov While the downstream effect of autophagy induction has been noted for related compounds, the initial receptor interaction and the upstream signaling cascade remain uncharacterized. asm.org

Cellular Mechanisms of Action (e.g., Autophagy Induction in Host Cells)

A significant cellular mechanism of action attributed to the antitubercular pyridine carboxamide MMV687254 is the induction of autophagy in host macrophages. asm.orgnih.gov This process, where the host cell degrades intracellular pathogens, contributes to the bactericidal effect observed within macrophages. asm.org The inhibition of intracellular MMV687254-resistant M. bovis BCG strains by the compound suggests a dual mechanism of action: direct targeting of the mycobacterium via AmiC and modulation of the host's antimicrobial pathways through autophagy. asm.org The precise molecular signaling cascade initiated by the activated form of the compound to trigger autophagy is an area requiring further investigation. microbialcell.comnih.govyoutube.comnih.gov

Anti-Pathogen Activity and Specificity (e.g., Mycobacterium tuberculosis, Mycobacterium bovis BCG)

The pyridine carboxamide derivative MMV687254 has demonstrated specific activity against Mycobacterium tuberculosis and Mycobacterium bovis BCG. asm.orgnih.gov In liquid cultures, it exhibits a bacteriostatic effect, while within macrophages, it becomes bactericidal. asm.org Notably, this compound is inactive against a range of other pathogens, including Enterococcus faecalis, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Escherichia coli, indicating a high degree of specificity for mycobacteria. asm.orgnih.gov

Elucidation of Selectivity and Potency Mechanisms

The selectivity of antitubercular pyridine carboxamides like MMV687254 is primarily attributed to their reliance on the mycobacterial enzyme AmiC for activation. asm.org The absence of a homologous enzyme that can efficiently hydrolyze this prodrug in other bacterial species or in the host likely accounts for its narrow spectrum of activity. The potency of these compounds is intrinsically linked to the efficiency of this AmiC-mediated hydrolysis.

Structure-activity relationship (SAR) studies on related pyrazolo[1,5-a]pyridine-3-carboxamides have highlighted the importance of specific structural features for potent antitubercular activity. nih.gov For instance, the introduction of substituted diaryl groups can enhance potency against drug-resistant M. tuberculosis strains. nih.gov However, detailed SAR studies specifically for this compound, explaining the contribution of the N-butyl group and the 4-carboxamide position to its potency and selectivity, are not available. The lipophilicity conferred by the butyl group is thought to play a role in penetrating the mycobacterial cell wall. smolecule.com

Computational Chemistry and Molecular Modeling of N Butylpyridine 4 Carboxamide Systems

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the intrinsic properties of a molecule, such as its geometry, stability, and electronic characteristics, in the absence of environmental effects.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For compounds like N-butylpyridine-4-carboxamide, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are performed to optimize the molecular geometry and predict vibrational frequencies. nih.govnih.gov These theoretical frequencies for IR and Raman spectra can then be compared with experimental data to confirm the molecular structure. nih.gov

A key aspect of electronic structure analysis is the examination of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive. For instance, in a study of 4-chloro-N-methylpyridine-2-carboxamide, the HOMO and LUMO energies were calculated to be -7.1572 eV and -1.9595 eV, respectively, indicating the charge transfer characteristics within the molecule. nih.gov Similar calculations for this compound would elucidate how the butyl group influences its electronic properties.

Time-Dependent DFT (TD-DFT) is an extension of DFT used to predict electronic excitation energies and simulate UV-Vis absorption spectra. researchgate.net By applying the TD-DFT method, often in conjunction with a Polarizable Continuum Model (PCM) to account for solvent effects, researchers can predict the absorption wavelengths (λmax) and oscillator strengths of electronic transitions, which are crucial for understanding the molecule's photophysical behavior. researchgate.net

Table 1: Representative DFT/TD-DFT Calculation Parameters for Pyridine (B92270) Derivatives

Parameter Typical Method Information Yielded Reference
Geometry Optimization DFT (e.g., B3LYP/6-311++G(d,p)) Optimized bond lengths, bond angles, and dihedral angles. nih.gov
Vibrational Frequencies DFT (e.g., B3LYP/6-311++G(d,p)) Predicted IR and Raman spectra for structural validation. nih.gov
Electronic Properties DFT (e.g., B3LYP/6-311++G(d,p)) HOMO-LUMO energies, energy gap, molecular electrostatic potential. nih.gov

Conformational analysis is the study of the different spatial arrangements of a molecule that arise from rotation around its single bonds. libretexts.org For this compound, the primary source of conformational flexibility is the n-butyl chain. The rotation around the C-C bonds within this chain leads to various conformers, principally the low-energy anti and gauche arrangements. chemistrysteps.commaricopa.edu

Anti Conformation: The most stable conformer, where the carbon backbone of the butyl group exists in a fully extended, zigzag arrangement, minimizing steric strain. chemistrysteps.com

Gauche Conformation: Occurs when there is a 60° dihedral angle between segments of the butyl chain, resulting in a slightly higher energy state due to steric interactions between hydrogen atoms. maricopa.edu

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing a detailed picture of their motion and interactions with the environment. mdpi.comnih.gov An MD simulation of this compound, typically placed in a simulation box with an explicit solvent like water, would reveal its dynamic properties. researchgate.netscilit.com

The choice of water model (e.g., TIP3P, OPC, TIP4P/2005) is crucial as it can influence the simulated structural and dynamic properties. biorxiv.org The simulation would track the conformational flexibility of the n-butyl chain over time, showing transitions between gauche and anti states. Furthermore, it would provide insights into how the polar carboxamide group and the pyridine nitrogen interact with surrounding water molecules through hydrogen bonding. These solvent interactions are critical for understanding the molecule's solubility and its behavior in a biological, aqueous environment. The simulations can also calculate thermodynamic properties like the solvation free energy, which quantifies the energetic cost or favorability of dissolving the molecule in a particular solvent. researchgate.net

Molecular Docking and Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target receptor, such as a protein. researchgate.net This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action. acs.org

Derivatives of this compound have been identified as compounds of interest for targeting oncogenic proteins. Molecular docking studies are used to explore how these molecules fit into the binding sites of proteins like Epidermal Growth Factor Receptor (EGFR) and Poly (ADP-ribose) polymerase (PARP).

The analysis of docked poses reveals the specific non-covalent interactions that stabilize the ligand-protein complex. These interactions are fundamental to molecular recognition and binding affinity. nih.gov Key interactions for a molecule like this compound would include:

Hydrogen Bonds: The carboxamide group (-CONH-) is an excellent hydrogen bond donor (N-H) and acceptor (C=O). The pyridine nitrogen can also act as a hydrogen bond acceptor.

Hydrophobic Interactions: The n-butyl group contributes to the molecule's lipophilicity and can form favorable hydrophobic interactions with nonpolar amino acid residues in the binding pocket.

π-π Stacking: The aromatic pyridine ring can engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

Docking simulations can predict the most likely binding mode of a ligand and identify the key amino acid residues in the protein's active site that are crucial for binding. For example, studies on quinazoline-based inhibitors targeting the ATP binding site of EGFR have shown that hydrogen bonds with specific residues are critical for potent inhibition. nih.gov

In one such study, the residues Met769 and Thr830 in the EGFR kinase domain were identified as pivotal for forming hydrogen bonds with the inhibitor. nih.gov Given the structural similarities, it is plausible that this compound or its derivatives would also target this pocket. A docking simulation would place the ligand within the active site and score its orientation based on binding energy. The best-scoring poses would suggest that the carboxamide moiety forms hydrogen bonds with the backbone of Met769 or the side chain of Thr830, while the butyl group settles into a hydrophobic sub-pocket. Predicting these binding modes is a critical step in the rational design of more potent and selective inhibitors. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational strategy in modern drug discovery and medicinal chemistry. This approach is centered on the principle that the biological activity of a chemical compound is directly related to its molecular structure. By establishing a mathematical correlation between the structural properties of a series of compounds and their experimentally determined biological activities, QSAR models can be developed to predict the activity of new, untested molecules. This predictive capability is invaluable for prioritizing the synthesis of novel compounds, thereby optimizing resources and accelerating the discovery of potent drug candidates.

In the context of this compound and its analogs, QSAR studies can provide a systematic framework for identifying the key molecular features that govern their therapeutic potential. While specific QSAR models exclusively for this compound are not extensively documented in publicly available literature, the methodologies are well-established and have been successfully applied to structurally related pyridine derivatives. researchgate.netnih.govumich.edu These studies on analogous compounds offer a clear blueprint for how QSAR can be leveraged for the predictive design of novel this compound-based therapeutic agents.

The development of a robust QSAR model involves several key stages. Initially, a dataset of compounds with known biological activities is compiled. For each of these molecules, a set of molecular descriptors is calculated. These descriptors are numerical values that encode different aspects of a molecule's structure, and they can be broadly categorized into several classes, including:

Electronic Descriptors: These quantify the electronic properties of a molecule, such as charge distribution, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Steric Descriptors: These relate to the size and shape of the molecule and include parameters like molecular weight, volume, and surface area.

Hydrophobic Descriptors: These describe the lipophilicity of a compound, which influences its ability to cross cell membranes. The most common hydrophobic descriptor is the partition coefficient (logP).

Topological Descriptors: These are numerical representations of the molecular structure, taking into account the connectivity of atoms within the molecule.

Once the descriptors are calculated, a mathematical model is generated to correlate these descriptors with the observed biological activity. Various statistical methods can be employed for this purpose, ranging from multiple linear regression (MLR) to more complex machine learning algorithms like artificial neural networks (ANN) and support vector machines (SVM).

The predictive power of a QSAR model is rigorously evaluated through a process of internal and external validation. Internal validation techniques, such as leave-one-out cross-validation, assess the model's robustness and ability to predict the activity of compounds within the training set. External validation involves using the model to predict the activity of a separate set of compounds (the test set) that were not used in the model's development. A high correlation between the predicted and observed activities for the test set indicates a reliable and predictive QSAR model.

The insights gained from a validated QSAR model are instrumental in the predictive design of new this compound derivatives. The model can identify which structural modifications are likely to enhance biological activity. For instance, if the model indicates that a higher value for a particular descriptor is associated with increased potency, medicinal chemists can focus on synthesizing new analogs that possess this characteristic.

To illustrate the application of QSAR in the predictive design of this compound systems, a hypothetical dataset and resulting QSAR model are presented below. This data is for demonstrative purposes to showcase the methodology.

Hypothetical QSAR Data for this compound Analogs

CompoundR-GroupLogPMolecular WeightBiological Activity (IC50, µM)
1H1.85178.2310.5
2CH32.25192.268.2
3Cl2.55212.685.1
4OCH31.75208.269.8
5F2.00196.227.5

Hypothetical QSAR Model Equation

A hypothetical QSAR equation derived from the data above could take the following form:

pIC50 = -0.8 * LogP + 0.02 * Molecular Weight + 5.5

This equation suggests that for this hypothetical series of compounds, lower lipophilicity (LogP) and higher molecular weight are correlated with increased biological activity (represented as pIC50, the negative logarithm of the IC50 value). Such a model, once validated, would guide the design of new this compound analogs with potentially improved therapeutic efficacy.

By systematically exploring the relationships between molecular structure and biological function, QSAR modeling provides a powerful, data-driven approach to the design of novel therapeutic agents. For this compound and its derivatives, this methodology holds significant promise for accelerating the development of compounds with optimized activity profiles.

Emerging Research Areas and Applications for N Butylpyridine 4 Carboxamide

Rational Design of Novel Bioactive Agents

The rational design of new drugs often utilizes specific chemical scaffolds that are known to interact with biological targets. The pyridine (B92270) carboxamide structure is a key component in several biologically active molecules. Although direct studies on the bioactivity of N-butylpyridine-4-carboxamide are limited, research on analogous compounds provides a strong basis for its potential in this area.

For instance, the related compound, N-Butyl-pyridine-4-thiocarboxamide, which has a sulfur atom replacing the oxygen in the carboxamide group, has been investigated for its biological significance. Pyridine carbothioamides, in general, are recognized for their role in multi-drug resistant systems, and their biological activities are influenced by the position of the carbothioamide group on the pyridine ring and the nature of the N-alkyl substitution. nih.gov

Furthermore, various pyridine carboxamide derivatives have been identified as promising leads for therapeutic agents. In one study, a pyridine carboxamide derivative, MMV687254, was identified as a potential anti-tubercular agent. asm.org This compound was found to be a prodrug activated by an amidase in Mycobacterium tuberculosis. asm.org Such findings highlight the potential for this compound to serve as a foundational structure in the development of new pharmaceuticals. The "N-butyl" group can influence the compound's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties, a critical aspect of drug design.

A summary of relevant findings on related bioactive pyridine carboxamides is presented in the table below.

Compound/DerivativeBiological Target/ApplicationKey Findings
Pyridine CarbothioamidesMulti-drug resistanceBiological activity is dependent on the position of the carbothioamide group and the N-alkyl substituent. nih.gov
MMV687254 (a pyridine carboxamide)Mycobacterium tuberculosisActs as a prodrug activated by the amidase AmiC. asm.org
N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)piperazine-1-carboxamide derivativesTRPV1 antagonistsStudied for their potential in pain management and inflammation. researchgate.net

Utilization as Chemical Probes in Biological Systems

Chemical probes are small molecules used to study and manipulate biological systems. While there is no specific research detailing the use of this compound as a chemical probe, its structure suggests potential in this area. The development of chemical probes is crucial for understanding biological pathways.

Applications in Advanced Materials Science

The unique electronic and structural properties of pyridine derivatives make them valuable in the field of materials science, particularly in energy conversion and surface modification.

Role as Additives in Energy Conversion Systems (e.g., Dye-Sensitized Solar Cells)

In the realm of renewable energy, dye-sensitized solar cells (DSSCs) and perovskite solar cells represent promising photovoltaic technologies. The performance and stability of these devices are often enhanced by the use of additives in the electrolyte or the perovskite layer. A closely related compound, 4-tert-butylpyridine (TBP), is a commonly used additive. TBP is known to improve the open-circuit voltage of DSSCs by adsorbing onto the surface of the titanium dioxide (TiO2) photoanode. nih.gov

In perovskite solar cells, TBP is a crucial component of the hole-transporting layer and contributes to high power-conversion efficiencies and good steady-state performance. researchgate.net It is believed to improve the crystallinity and hydrophobicity of the perovskite film, thereby enhancing its resistance to moisture-induced degradation. researchgate.net Given the structural similarities, this compound could potentially offer similar or even enhanced benefits as an additive in these energy conversion systems. The carboxamide group could provide additional coordination sites for interaction with the perovskite or TiO2 surface, potentially leading to improved device stability and performance.

Surface Adsorption and Interface Modification Studies

The ability of pyridine derivatives to adsorb onto surfaces is critical for their role as additives in solar cells and in other applications such as catalysis and corrosion inhibition. Studies on the adsorption behavior of pyridine-4-carboxamide on a platinum (111) surface have shown that it adsorbs through chemisorption. The orientation and binding of the molecule to the surface are key factors in its function. The presence of the N-butyl group in this compound would likely influence its adsorption properties, potentially leading to different packing densities and orientations on a given surface. This could be advantageous for tailoring the interfacial properties in various materials science applications.

Development as Components in Supramolecular Assemblies

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The pyridine and carboxamide groups are both capable of forming hydrogen bonds, which are fundamental to the construction of supramolecular assemblies. A "carboxamide–pyridine N-oxide heterosynthon" has been identified as a robust motif for creating complex, self-assembled structures. rsc.org This suggests that this compound could also be a valuable building block in supramolecular chemistry, with the N-butyl group providing a way to control the solubility and packing of the resulting assemblies.

Potential as Building Blocks in Organic Synthesis

Pyridine derivatives are widely used as fundamental building blocks in organic synthesis due to their versatile reactivity. The pyridine ring can be functionalized at various positions, and the carboxamide group can be transformed into other functional groups. The presence of both of these moieties in this compound makes it a potentially useful synthon for the creation of more complex molecules. For example, C4-alkylation of pyridines is a challenging but important transformation in organic synthesis, and methods to achieve this selectively are of great interest. nih.gov this compound, with its pre-functionalized C4 position, could serve as a starting material for the synthesis of a variety of substituted pyridines with applications in pharmaceuticals and materials science.

Challenges and Future Research Directions

Addressing Specificity and Off-Target Interactions

A crucial aspect of developing any bioactive compound is understanding its interaction with biological systems, including its specificity for a particular target and any unintended off-target effects. For N-butylpyridine-4-carboxamide, there is a notable absence of published research specifically detailing its binding profile against a panel of biological targets. While computational studies using density functional theory (DFT) have been employed to validate its stability and explore its electronic properties, such as the HOMO-LUMO gap, these theoretical insights have yet to be substantiated with experimental data. smolecule.com

Future research should prioritize comprehensive screening and selectivity profiling. This would involve:

In vitro binding assays: Testing the compound against a wide range of receptors, enzymes, and ion channels to identify primary targets and potential off-target interactions.

Cell-based assays: Evaluating the compound's effects on various cell lines to understand its cellular activity and potential cytotoxicity.

Comparative studies: Benchmarking the specificity of this compound against structurally similar compounds to elucidate the specific contributions of the butyl group and the carboxamide moiety at the 4-position of the pyridine (B92270) ring.

Without such data, the true therapeutic potential and safety profile of this compound remain speculative.

Development of Highly Efficient and Sustainable Synthetic Routes

The conventional synthesis of this compound typically involves the direct amidation of 4-pyridinecarboxylic acid (isonicotinic acid) with n-butylamine. While functional, this method may not align with the modern principles of green chemistry, which emphasize efficiency, sustainability, and waste reduction.

Future research in this area should focus on:

Catalytic Systems: Exploring novel catalysts to improve reaction efficiency and reduce the need for harsh reaction conditions. This could include the investigation of enzymatic catalysis, which offers high selectivity and operates under mild conditions.

Green Solvents and Reagents: Developing synthetic protocols that utilize environmentally benign solvents and reagents, minimizing the generation of hazardous waste.

Flow Chemistry: Investigating the use of continuous flow reactors for the synthesis of this compound. Flow chemistry can offer improved safety, scalability, and product consistency.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.

The development of such sustainable synthetic routes is not only environmentally responsible but also economically advantageous for potential large-scale production.

Comprehensive Elucidation of Molecular Mechanisms in Biological Contexts

A significant void exists in the understanding of how this compound exerts its effects at a molecular level. While research on related pyridine carboxamide derivatives offers some clues, direct evidence for this specific compound is lacking. For instance, studies on other pyridine carboxamides have shown potential as anticancer and antibacterial agents, but the precise mechanisms of action are highly dependent on the specific substituents and their positions on the pyridine ring.

To address this, future research should aim for a comprehensive elucidation of its molecular mechanisms, which could involve:

Target Identification and Validation: If a primary biological target is identified through screening, further studies will be needed to validate this interaction and understand its functional consequences.

Structural Biology: Determining the crystal structure of this compound in complex with its biological target(s) can provide invaluable insights into the specific molecular interactions driving its activity.

-Omics Approaches: Utilizing genomics, proteomics, and metabolomics to obtain a systems-level understanding of the cellular response to the compound.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogs to understand how modifications to the butyl chain and the pyridine carboxamide core affect biological activity.

A deep understanding of its molecular mechanisms is a prerequisite for any rational drug design and development efforts based on this scaffold.

Exploration of Unconventional Applications in Materials and Catalysis

The potential utility of this compound extends beyond the realm of biology. The presence of a pyridine ring, a known coordinating ligand, and a flexible butyl group suggests possible applications in materials science and catalysis.

Future research could explore:

Coordination Polymers and Metal-Organic Frameworks (MOFs): Investigating the ability of this compound to act as a ligand for the construction of novel coordination polymers or MOFs. These materials have potential applications in gas storage, separation, and catalysis.

Organocatalysis: Exploring the potential of this compound and its derivatives to act as organocatalysts in various chemical transformations. The pyridine nitrogen can act as a basic site, while the amide functionality can participate in hydrogen bonding.

Surface Modification: Studying the adsorption and self-assembly of this compound on different surfaces to modify their properties, which could be relevant for applications in electronics or sensor technology.

These "unconventional" applications represent a blue-sky research area that could lead to the discovery of novel materials and catalytic systems with unique properties.

Q & A

Q. What are the recommended synthetic routes for N-butylpyridine-4-carboxamide, and how can reaction conditions be optimized for yield and purity?

The synthesis of pyridinecarboxamide derivatives typically involves multi-step reactions, including coupling of pyridine carboxylic acid derivatives with amines under activating agents like EDCI or HOBt. For N-butylpyridine-4-carboxamide, a plausible route involves reacting 4-pyridinecarboxylic acid chloride with n-butylamine in anhydrous dichloromethane at 0–5°C, followed by gradual warming to room temperature. Yield optimization may require stoichiometric control (1.2:1 amine:acid chloride ratio) and inert atmosphere conditions to minimize hydrolysis . Purification via column chromatography (e.g., silica gel, 20% ethyl acetate/hexane) or recrystallization from ethanol/water mixtures is advised to achieve >95% purity .

Q. What spectroscopic and crystallographic techniques are critical for characterizing N-butylpyridine-4-carboxamide?

  • NMR : 1H^1H and 13C^{13}C NMR in DMSO-d6 or CDCl3 can confirm the presence of the butyl chain (δ ~0.9–1.6 ppm for CH2/CH3) and pyridine ring protons (δ ~7.5–8.8 ppm). The carboxamide proton appears as a singlet at δ ~8.2–8.5 ppm .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for structure refinement. Crystallize the compound in ethanol or acetonitrile, and collect diffraction data to resolve bond lengths and angles, ensuring no residual solvent is trapped .
  • Mass spectrometry : High-resolution ESI-MS or MALDI-TOF can verify molecular ion peaks (expected [M+H]+ ~207.1 m/z) and fragmentation patterns .

Q. How do physicochemical properties (e.g., solubility, stability) of this compound impact experimental design?

Solubility screening in polar (water, DMSO) and non-polar solvents (chloroform, ethyl acetate) is essential. Pyridinecarboxamides generally exhibit moderate solubility in DMSO (~50 mg/mL) but poor aqueous solubility (<1 mg/mL), necessitating co-solvents like ethanol for biological assays . Stability studies under varying pH (2–12) and temperatures (4–40°C) via HPLC monitoring reveal degradation products, such as hydrolyzed carboxylic acid derivatives, which inform storage conditions (recommended: –20°C under argon) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity or biological interactions of this compound?

Density Functional Theory (DFT) calculations (using Gaussian or ORCA) can optimize the molecule’s geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. Molecular docking (AutoDock Vina, Schrödinger Suite) against protein targets (e.g., kinases) may identify binding affinities, guided by the carboxamide’s hydrogen-bonding potential and the butyl chain’s hydrophobic interactions . Validate predictions with experimental SAR studies using analogs (e.g., varying alkyl chain length) .

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for this compound derivatives?

Discrepancies between NMR-derived conformers and X-ray structures often arise from dynamic equilibria in solution. Use variable-temperature NMR to detect rotational barriers in the carboxamide group. For crystallographic anomalies (e.g., disordered butyl chains), employ twin refinement in SHELXL or collect higher-resolution data (≤0.8 Å) . Cross-validate with IR spectroscopy to confirm hydrogen-bonding networks absent in solution .

Q. How can structure-activity relationship (SAR) studies optimize this compound for target-specific applications?

Systematic SAR requires synthesizing analogs with:

  • Modified alkyl chains : Replace butyl with pentyl or benzyl to assess hydrophobicity effects.
  • Substituted pyridine rings : Introduce electron-withdrawing groups (e.g., Cl, CF3) at the 3-position to enhance electrophilicity. Evaluate biological activity (e.g., enzyme inhibition IC50, cytotoxicity) and correlate with computational descriptors (logP, polar surface area). Use ANOVA to identify statistically significant substituent effects .

Q. What are common pitfalls in scaling up this compound synthesis, and how are they mitigated?

Scaling from milligram to gram quantities often introduces issues:

  • Exothermic reactions : Control temperature during acid chloride formation using ice baths and slow reagent addition.
  • Purification challenges : Replace column chromatography with fractional crystallization or countercurrent distribution for cost efficiency.
  • Byproduct formation : Monitor reaction progress via TLC or inline IR spectroscopy to optimize reaction times .

Methodological Resources

  • Databases : NIST Chemistry WebBook for thermodynamic and spectral data .
  • Software : SHELX for crystallography , Gaussian for DFT , and PyMOL for docking visualization .
  • Experimental protocols : Refer to Journal of Medicinal Chemistry for SAR guidelines and Acta Crystallographica for refinement best practices .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.